methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials may include substituted pyridines, thieno[3,2-d]pyrimidines, and methylsulfonyl reagents. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be used for purification.
Chemical Reactions Analysis
Types of Reactions
methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidines and pyridine derivatives. Examples may include:
- Thieno[3,2-d]pyrimidine-6-carboxylates
- Pyridine-3-yl derivatives
Uniqueness
methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Conclusion
This compound is a complex and versatile compound with potential applications in various scientific fields
Properties
Molecular Formula |
C16H15N3O5S2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15N3O5S2/c1-8-5-6-9(14(18-8)23-2)11-12-10(25-13(11)15(20)24-3)7-17-16(19-12)26(4,21)22/h5-7H,1-4H3 |
InChI Key |
IURVXNSSIPITBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.